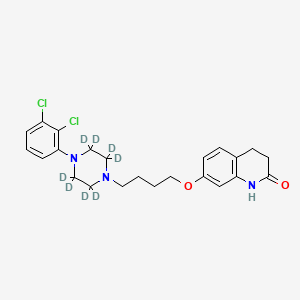
アリピプラゾール-d8
概要
説明
Aripiprazole-d8 is a deuterated form of Aripiprazole, an atypical antipsychotic drug. The deuterium atoms in Aripiprazole-d8 replace the hydrogen atoms, which can provide advantages in pharmacokinetic studies due to the isotope effect. This compound is primarily used in research to study the metabolism and pharmacokinetics of Aripiprazole.
科学的研究の応用
Aripiprazole-d8 has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Aripiprazole in various samples.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Aripiprazole in biological systems.
Medicine: Used in clinical research to understand the drug’s behavior in the human body, aiding in the development of new therapeutic strategies.
Industry: Employed in the pharmaceutical industry for the development and validation of analytical methods.
作用機序
Aripiprazole-d8 exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors . This unique mechanism allows it to modulate neurotransmitter activity, providing therapeutic benefits in the treatment of psychiatric disorders. The deuterated form, Aripiprazole-d8, is primarily used to study these mechanisms in detail, providing insights into the drug’s pharmacodynamics and pharmacokinetics.
Similar Compounds:
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profiles.
Cariprazine: Shares some pharmacological properties with Aripiprazole but has a distinct receptor affinity profile.
Uniqueness: Aripiprazole-d8 is unique due to its deuterated nature, which provides advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more precise studies of the drug’s metabolism and pharmacokinetics compared to its non-deuterated counterparts.
Safety and Hazards
将来の方向性
Aripiprazole exhibited efficacy similar to that of other antipsychotic drugs and a better safety profile than that of typical (i.e., less some extrapyramidal side effects) and atypical (i.e., less metabolic changes) antipsychotic drugs . The study presented one potential alternative salt of aripiprazole and provided a potential strategy to increase the solubility of poorly water-soluble drugs .
生化学分析
Biochemical Properties
Aripiprazole-d8, like its parent compound Aripiprazole, is known to interact with various enzymes and proteins. It is a potent partial D₂ agonist, acting as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT 2A receptor .
Cellular Effects
Aripiprazole-d8 is believed to have significant effects on various types of cells and cellular processes. It has been suggested that Aripiprazole influences cell function by affecting multiple cellular pathways . It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Aripiprazole-d8 is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a potent partial D₂ agonist, Aripiprazole-d8 works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors .
Temporal Effects in Laboratory Settings
It has been suggested that Aripiprazole has a unique neurobiology among available antipsychotics . The effect of chronic administration of Aripiprazole on D₂R affinity state and number has been especially highlighted .
Dosage Effects in Animal Models
The effects of Aripiprazole-d8 vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes and cofactors
Transport and Distribution
It is known to interact with various transporters or binding proteins .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Aripiprazole-d8 involves a multi-step synthesis process. One method starts with Isosorbide-5-Nitrae dichloroetane-d8 as the raw material. The synthesis proceeds through four steps, including reactions such as nucleophilic substitution and cyclization . The deuterated reagent used in this process is cost-effective, and the product can be easily purified, achieving high purity and isotope abundance .
Industrial Production Methods: The industrial production of Aripiprazole-d8 follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring high yield and purity. The use of deuterated reagents in industrial settings allows for the production of large quantities of Aripiprazole-d8 for research and pharmaceutical applications.
化学反応の分析
Types of Reactions: Aripiprazole-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Aripiprazole-d8 into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols.
特性
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648854 | |
| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1089115-06-9 | |
| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)




![5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662752.png)

![N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide](/img/structure/B1662755.png)



